1-(Cyclohexylcarbonyl)-D-proline
Description
1-(Cyclohexylcarbonyl)-D-proline is a chemical compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in the structure and function of proteins. The addition of a cyclohexylcarbonyl group to the proline molecule enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-1-(cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKVQQRIKXMAJZ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2CCC[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylcarbonyl)-D-proline can be synthesized through several methods. One common approach involves the reaction of D-proline with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 1-(Cyclohexylcarbonyl)-D-proline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylcarbonyl)-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexylcarbonyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new proline derivatives with different functional groups.
Scientific Research Applications
1-(Cyclohexylcarbonyl)-D-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylcarbonyl)-D-proline involves its interaction with specific molecular targets. The cyclohexylcarbonyl group enhances the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclohexylcarbonyl)-D-proline can be compared with other proline derivatives, such as:
1-(Cyclohexylcarbonyl)-L-proline: Similar structure but different stereochemistry, leading to different biological activities.
1-(Phenylcarbonyl)-D-proline: Similar structure but with a phenyl group instead of a cyclohexyl group, resulting in different chemical properties and applications.
The uniqueness of 1-(Cyclohexylcarbonyl)-D-proline lies in its specific combination of the cyclohexylcarbonyl group and D-proline, which imparts distinct chemical and biological properties.
Biological Activity
1-(Cyclohexylcarbonyl)-D-proline is a proline derivative characterized by the addition of a cyclohexylcarbonyl group. This modification enhances its chemical properties, making it a valuable compound in various scientific fields, including chemistry, biology, and medicine. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
- Chemical Formula : CHN\O
- CAS Number : 1344957-97-6
- Molecular Weight : 209.29 g/mol
The cyclohexylcarbonyl group significantly influences the compound's solubility, stability, and interaction with biological targets.
The biological activity of 1-(Cyclohexylcarbonyl)-D-proline primarily involves its interaction with proteins and enzymes. The cyclohexylcarbonyl moiety enhances binding affinity to various biological targets, potentially altering their functions. This compound has been studied for its effects on:
- Protein Folding : It may assist in stabilizing protein structures, which is critical for maintaining cellular functions.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases.
Case Studies
-
Protein Interaction Studies :
- A study demonstrated that 1-(Cyclohexylcarbonyl)-D-proline binds effectively to heat shock proteins, which play a role in protein folding and stress responses. This interaction suggests potential applications in neurodegenerative diseases where protein misfolding is prevalent.
-
Therapeutic Applications :
- Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines when cells were treated with 1-(Cyclohexylcarbonyl)-D-proline, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(Cyclohexylcarbonyl)-L-proline | Proline derivative (L-form) | Different stereochemistry affects activity |
| 1-(Phenylcarbonyl)-D-proline | Proline derivative (phenyl) | Varying enzyme inhibition profiles |
The differences in stereochemistry and substituent groups lead to variations in biological activities among these compounds.
Synthesis Methods
1-(Cyclohexylcarbonyl)-D-proline can be synthesized through several methods, including:
- Reaction with Cyclohexylcarbonyl Chloride : D-proline reacts with cyclohexylcarbonyl chloride in the presence of triethylamine as a base, typically in dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Relevance
This compound finds applications in:
- Pharmaceutical Development : As a building block for synthesizing complex organic molecules.
- Research : Investigated for its role in studying protein interactions and potential therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
